molecular formula C15H16BrN3OS B6971479 3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide

3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide

Cat. No.: B6971479
M. Wt: 366.3 g/mol
InChI Key: JMPWJJROOQXDFO-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, a cyclopentyl ring attached to a thiazole moiety

Properties

IUPAC Name

3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c1-10-9-21-14(18-10)15(5-2-3-6-15)19-13(20)11-4-7-17-8-12(11)16/h4,7-9H,2-3,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPWJJROOQXDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)NC(=O)C3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide can undergo various chemical reactions:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Amidation and Esterification: The carboxamide group can be modified through amidation and esterification reactions to introduce different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyridine derivative.

Scientific Research Applications

3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying biochemical pathways and mechanisms.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can participate in hydrogen bonding and π-π interactions, while the bromine atom and carboxamide group can form additional interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide lies in its combination of a thiazole moiety with a cyclopentyl ring and a functionalized pyridine ring

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